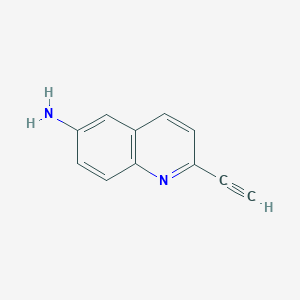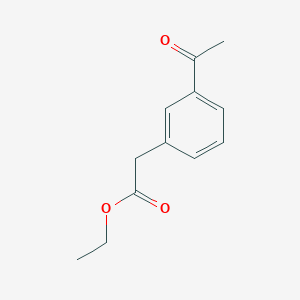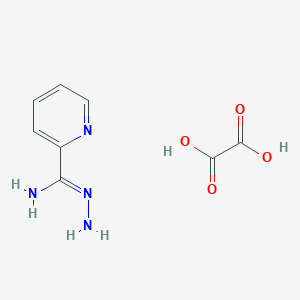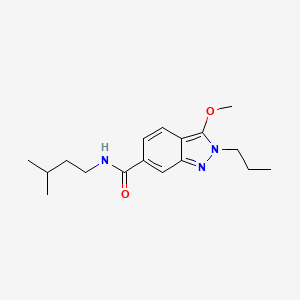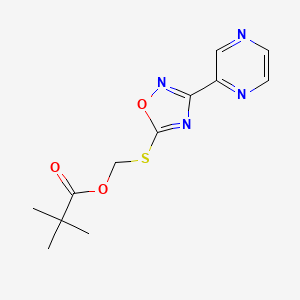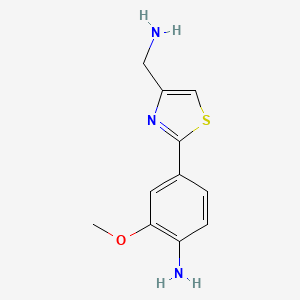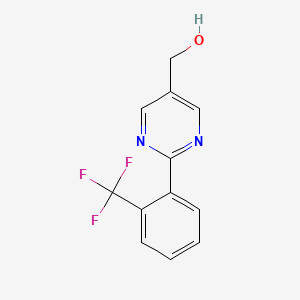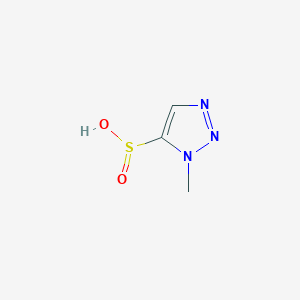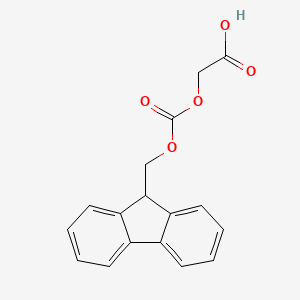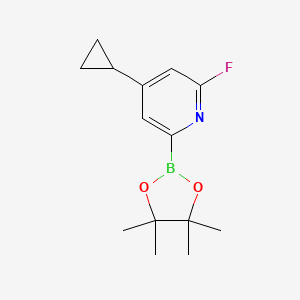
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a boronic ester moiety attached to a pyridine ring. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
准备方法
The synthesis of 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyridine ring: The initial step involves the construction of the pyridine ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene precursors.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
化学反应分析
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution Reactions:
科学研究应用
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing molecules with potential therapeutic properties, including anticancer and antiviral agents.
Material Science: It is used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine atom and the cyclopropyl group can influence the compound’s reactivity and selectivity in various chemical transformations.
相似化合物的比较
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Unlike this compound, phenylboronic acid pinacol ester lacks the fluorine and cyclopropyl groups, resulting in different reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but lacks the cyclopropyl group, which can affect its chemical properties and reactivity.
属性
分子式 |
C14H19BFNO2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-12(16)17-11/h7-9H,5-6H2,1-4H3 |
InChI 键 |
MSSBJKDJRWNRFQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



